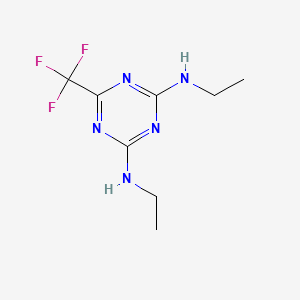
1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- typically involves the reaction of cyanuric chloride with diethylamine and trifluoromethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine compounds.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-
- 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
- Propazine
Uniqueness
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
721-61-9 |
|---|---|
Formule moléculaire |
C8H12F3N5 |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
2-N,4-N-diethyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-3-12-6-14-5(8(9,10)11)15-7(16-6)13-4-2/h3-4H2,1-2H3,(H2,12,13,14,15,16) |
Clé InChI |
VLKWQQFBFMQSNA-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)C(F)(F)F)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


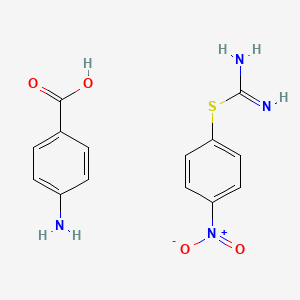
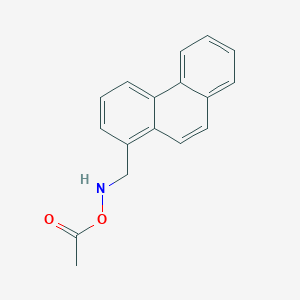
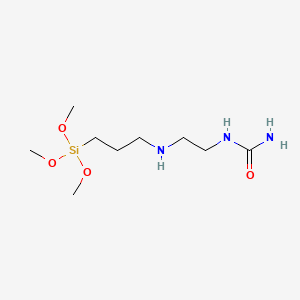
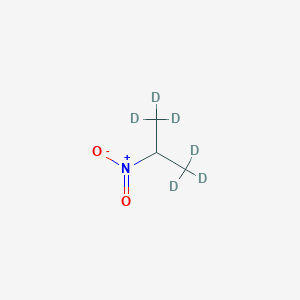
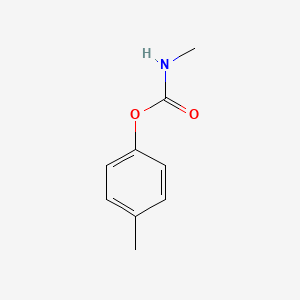
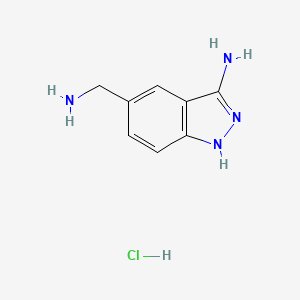

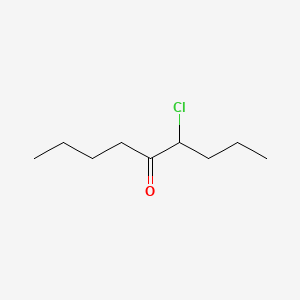
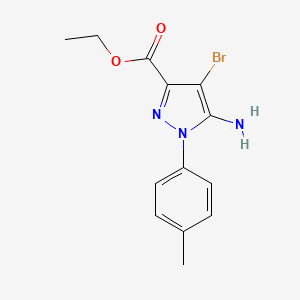
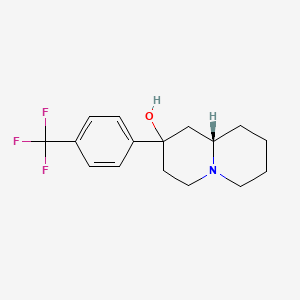


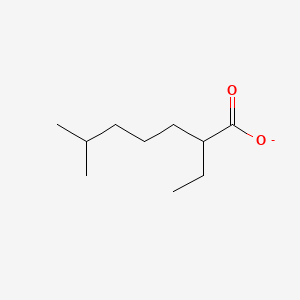
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
